molecular formula C18H16FNO3S B2482392 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1421445-43-3

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2482392
CAS No.: 1421445-43-3
M. Wt: 345.39
InChI Key: QXGMJDWFGOCCHJ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S and its molecular weight is 345.39. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

2-(2-Fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is relevant in the study of heteroaromatic decarboxylative Claisen rearrangement reactions. Furan-2-ylmethyl and thien-2-ylmethyl acetates undergo rearrangement to yield disubstituted heteroaromatic products, showcasing the compound's potential in synthetic organic chemistry (Craig et al., 2005).

Synthesis and Characterization

The compound is also significant in the synthesis and characterization of novel acetamides, where variations like the 2-(4-cyano-3-fluoro-phenoxy) variant have been synthesized and analyzed for their structural properties (Yang Man-li, 2008).

Histamine 2(H2) Receptor Antagonism and Gastroprotective Activity

It's also involved in the synthesis of compounds for histamine H2 receptor antagonistic activity and gastroprotective action. Compounds with a similar structure showed promising results in gastric anti-secretory and gastroprotective activities (Hirakawa et al., 1998).

Facilitated Synthesis of Derivatives

The compound plays a role in the facilitated synthesis of derivatives, like the N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, through environmentally friendly and efficient methods (Raju et al., 2022).

Photoreactions in Solvents

Research on photoreactions of related compounds in different solvents, such as flutamide, provides insights into the behavior of these compounds under UV light exposure in various solvent environments (Watanabe et al., 2015).

Chemoselective Acetylation

The compound is relevant in studies of chemoselective acetylation, like the synthesis of N-(2-Hydroxyphenyl)acetamide, which is an intermediate for antimalarial drugs. This showcases its potential in pharmaceutical applications (Magadum & Yadav, 2018).

Positron Emitter Labeled Ligands

It's used in synthesizing positron-emitter labeled ligands for peripheral benzodiazepine receptors, indicating its use in neuroscientific research and imaging (Zhang et al., 2003).

Aza-Piancatelli Rearrangement

In the field of organic synthesis, it's involved in the aza-Piancatelli rearrangement, aiding in the synthesis of heterocyclic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).

Anticonvulsant Activities

The compound is studied for its potential anticonvulsant activities, especially in derivatives with a heteroaromatic group, which have shown promising results in seizure protection tests (Kohn et al., 1993).

Flavouring Group Evaluation

The compound has also been evaluated for its use as a flavoring substance in food, with studies focusing on its safety and potential effects when used in certain food categories (Younes et al., 2018).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-13-18(21)20(10-14-7-8-22-12-14)11-15-4-3-9-24-15/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGMJDWFGOCCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.